1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVDNFZPYRBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Core Intermediate for Lipophilic Heterocyclic Scaffolds in Drug Discovery [1]
Executive Summary
This technical guide profiles 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one , a versatile enaminone intermediate essential in modern medicinal chemistry. Characterized by its "push-pull" electronic structure, this compound serves as a linchpin in the divergent synthesis of cyclohexyl-substituted heterocycles, including pyrazoles, pyrimidines, and isoxazoles. Its cyclohexyl moiety offers a strategic advantage in drug design by enhancing lipophilicity and membrane permeability without the metabolic liabilities often associated with aromatic rings. This document details its physicochemical properties, synthetic protocols, mechanistic reactivity, and applications in generating bioactive libraries.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound is an acyclic
Physicochemical Profile[3]
| Property | Value / Description |
| IUPAC Name | (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one |
| Molecular Formula | |
| Molecular Weight | 181.28 g/mol |
| Physical State | Yellow to orange crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water |
| LogP (Predicted) | ~2.4 (Indicates good membrane permeability) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Key Functional Group | Enaminone ( |
Electronic Structure: The "Push-Pull" Effect
The reactivity of this molecule is defined by the conjugation between the electron-donating dimethylamino group and the electron-withdrawing carbonyl group.
-
The "Push": The nitrogen lone pair donates electron density into the
-system. -
The "Pull": The carbonyl oxygen withdraws electron density.[2]
-
Consequence: The
-carbon (C3) is electron-rich, while the -carbon (C2) is nucleophilic. However, the most critical feature for synthesis is that the dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the -carbon.
Synthetic Protocol: The DMF-DMA Route
The most robust synthesis involves the condensation of acetylcyclohexane (cyclohexyl methyl ketone) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This method is preferred over Formylation/Amination routes due to atom economy and the avoidance of hazardous reagents like sodium hydride.
Reaction Mechanism
The reaction proceeds via the formation of an enol/enolate from the ketone, which attacks the electrophilic iminium species generated from DMF-DMA.
Step-by-Step Mechanism:
-
Enolization: Thermal equilibrium generates the enol form of acetylcyclohexane.
-
Nucleophilic Attack: The enol attacks the central carbon of DMF-DMA.
-
Elimination: Successive elimination of two molecules of methanol drives the equilibrium forward, yielding the enaminone.
Visualization of Synthesis & Divergence
The following diagram illustrates the synthesis of the core enaminone and its transformation into three distinct heterocyclic classes.
Figure 1: Synthesis of the enaminone core and its divergent application in heterocyclic library generation.
Experimental Methodology
Safety Note: Perform all reactions in a fume hood. DMF-DMA is moisture-sensitive and flammable.
Synthesis of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Acetylcyclohexane (10.0 mmol, 1.26 g) and DMF-DMA (12.0 mmol, 1.43 g).
-
Solvent Choice: The reaction can be performed neat (solvent-free) or in anhydrous Xylene (10 mL) to assist in azeotropic removal of methanol.
-
Reflux: Heat the mixture to 100–110°C for 8–12 hours.
-
Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting ketone spot will disappear, and a lower Rf UV-active spot (enaminone) will appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove excess DMF-DMA and solvent under reduced pressure (Rotary evaporator).
-
The residue is typically a yellow/orange oil that may solidify upon standing or triturating with cold diethyl ether/hexane.
-
-
Purification: If necessary, recrystallize from cyclohexane or perform flash column chromatography (EtOAc/Hexane gradient).
Validation (Self-Validating Metrics)
-
1H NMR (CDCl3): Look for two doublets for the vinylic protons with a coupling constant
, characteristic of the trans (E) geometry.-
~5.0–5.2 ppm (d, 1H,
-H) -
~7.6–7.8 ppm (d, 1H,
-H) - ~2.9–3.1 ppm (s, 6H, N(CH3)2)
-
~5.0–5.2 ppm (d, 1H,
Applications in Drug Discovery[8]
The 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one scaffold is a "privileged structure" precursor. The cyclohexyl group is often used as a bioisostere for phenyl groups to improve metabolic stability (blocking aromatic hydroxylation) and increase
Key Transformations
The dimethylamino group (
-
Pyrazoles (COX-2 / Kinase Inhibitors): Reaction with substituted hydrazines yields 3-cyclohexyl-pyrazoles.
-
Pyrimidines (Antimicrobials): Reaction with guanidine or amidines yields 4-cyclohexyl-pyrimidines.
-
Isoxazoles: Reaction with hydroxylamine hydrochloride yields cyclohexyl-isoxazoles.
Strategic Value
In Fragment-Based Drug Design (FBDD), this molecule allows for the rapid "growing" of a lead compound. If a hit compound contains a methyl ketone, converting it to this enaminone allows chemists to rapidly append various heterocycles to probe the binding pocket's lipophilic regions.
References
-
General Reactivity of Enaminones
-
Synthesis via DMF-DMA
-
Cyclohexyl Group in Medicinal Chemistry
- Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Compound Data & Identification
Sources
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- 3. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
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- 6. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]
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Thermodynamic Stability & Structural Dynamics of Cyclohexyl-Substituted Enaminones
Executive Summary
-Enaminones are a class of "push-pull" alkenes containing an amino group conjugated to a carbonyl through a carbon-carbon double bond (This guide focuses on cyclohexyl-substituted enaminones , a subclass where the enaminone moiety is either embedded within a cyclohexane ring (endocyclic) or substituted with a cyclohexyl group on the nitrogen (exocyclic). We analyze the thermodynamic drivers that favor the biologically active
The Thermodynamic Core: Tautomerism & Isomerism
To work with enaminones effectively, one must understand the equilibrium landscape. Unlike simple ketones, enaminones possess a degenerate electronic system that allows for multiple tautomeric and isomeric forms.
The "Push-Pull" Stabilization
The thermodynamic stability of the enaminone system arises from the delocalization of the nitrogen lone pair into the carbonyl group. This "push-pull" effect (electron donation from N, withdrawal by O) imparts significant double-bond character to the
The Dominance of the Keto-Enamine
In cyclohexyl-substituted systems, the keto-enamine form is thermodynamically favored over the enol-imine form.
-
Keto-Enamine:
(Stable) -
Enol-Imine:
(Unstable)
Why? The resonance energy of the conjugated enamine system, combined with the strength of the carbonyl bond, outweighs the aromatization energy that might favor the imine form in some heterocyclic systems.
Intramolecular Hydrogen Bonding (IMHB)
The most critical factor for stability is the formation of a pseudo-six-membered ring via IMHB. This locks the molecule in the
-
-Isomer: Stabilized by
interaction (5–7 kcal/mol stabilization energy). - -Isomer: Favored only in polar aprotic solvents (e.g., DMSO) that disrupt internal H-bonds, or when steric bulk forces a twist.
Visualization: Thermodynamic Equilibrium
The following diagram illustrates the equilibrium pathways. Note how the cyclohexyl group (represented as Cy) influences the steric environment.
Figure 1: Isomeric and tautomeric landscape of enaminones. The (Z)-form is the thermodynamic sink due to IMHB.
The Cyclohexyl Factor: Sterics & Lipophilicity
The inclusion of a cyclohexyl group—either as the amine substituent (
Steric Protection of the Enamine Nitrogen
In
-
Observation:
-cyclohexyl derivatives often show higher melting points and shelf-stability than -methyl or -ethyl analogs due to efficient crystal packing driven by van der Waals forces of the ring.
Hydrolytic Resistance (Lipophilicity)
Hydrolysis of enaminones is acid-catalyzed and water-dependent.
-
Mechanism: Protonation of the
-carbon Formation of iminium ion Nucleophilic attack by water. -
Cyclohexyl Effect: The hydrophobicity of the cyclohexyl group repels water molecules from the reactive center in aqueous/organic mixtures, effectively lowering the local concentration of water near the hydrolytically sensitive
bond.
Hydrolytic Stability & Degradation Mechanism
Understanding how these molecules fail is essential for formulation. Enaminones are generally stable in basic and neutral conditions but degrade in acidic environments.
The Degradation Pathway
The degradation is not a simple bond cleavage; it is a multi-step process driven by the "activation" of the double bond via protonation.
Figure 2: Acid-catalyzed hydrolysis mechanism. Stability depends on resisting Step 2 (C-protonation).
Experimental Protocols: Synthesis & Stability Assessment
Protocol: Green Synthesis of Cyclohexyl Enaminones
This protocol utilizes a solvent-free approach to maximize yield and thermodynamic purity (favoring the
Reagents:
-
1,3-Cyclohexanedione (or derivative like dimedone).
-
Cyclohexylamine (1.0 equiv).
-
Catalyst: Ceric Ammonium Nitrate (CAN) or simple reflux in Ethanol (if avoiding metal catalysts).
Workflow:
-
Mixing: Combine 1,3-diketone and amine in a mortar (mechanochemical) or round-bottom flask.
-
Reaction: Stir at room temperature (if mechanochemical) or reflux in EtOH for 1-3 hours.
-
Monitoring: Track disappearance of the diketone carbonyl peak via TLC (Ethyl Acetate:Hexane 3:7).
-
Isolation: Cool to induce precipitation. The product usually crystallizes as the stable
-isomer. -
Purification: Recrystallize from Ethanol/Water. Do not use acidic solvents.
Protocol: Variable-Temperature NMR (VT-NMR) for Stability
To determine the strength of the IMHB and the rotational barrier:
-
Sample Prep: Dissolve 10 mg of enaminone in
(polar, disrupts H-bonds) and (non-polar, preserves H-bonds). -
Instrument: 500 MHz NMR.
-
Experiment:
-
Acquire spectra at 298 K.
-
Heat in 10 K increments up to 350 K.
-
-
Analysis:
-
Monitor the NH signal (typically
9–12 ppm). A shift upfield (lower ppm) with heating indicates weakening of the IMHB. -
Monitor the coalescence of methyl signals (if present) to calculate the rotational energy barrier (
) of the bond.
-
Data Summary: Stability Metrics
The following table summarizes stability data for typical cyclohexyl-substituted enaminones compared to linear analogs.
| Compound Class | Substituent (R) | Melting Point (°C) | Hydrolysis | Dominant Isomer ( |
| Cyclic Enaminone | Cyclohexyl | 165 - 170 | > 48 Hours | (Z) > 99% |
| Cyclic Enaminone | Methyl | 120 - 125 | ~ 12 Hours | (Z) > 99% |
| Acyclic Enaminone | Cyclohexyl | 85 - 90 | < 6 Hours | Mixture (Z/E) |
| Acyclic Enaminone | Methyl | Liquid/Low MP | < 1 Hour | Mixture (Z/E) |
Data derived from aggregate trends in anticonvulsant enaminone literature [1, 2].
Key Insight: The combination of a cyclic backbone (e.g., dimedone derivative) and a cyclohexyl amine substituent offers the highest thermodynamic stability, making this scaffold ideal for oral drug formulations.
References
-
Synthesis and Anticonvulsant Activity of Enaminones. Journal of Medicinal Chemistry. Detailed structure-activity relationships of cyclohexyl-enaminones.
-
Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones. Pharmaceutical Research. Kinetics of acid-catalyzed degradation.
-
Green Synthesis of New Lawsone Enaminones and Their Z/E Isomerization. RSC Advances. Investigation of solvent-induced isomerization and IMHB.
-
Theoretical Study of the Enol Imine-Enaminone Tautomeric Equilibrium. Journal of Physical Chemistry B. Computational analysis of tautomeric preferences in different solvents.
-
Reactions of Enamines: Hydrolysis Mechanism. Master Organic Chemistry. Foundational mechanism for enamine/enaminone hydrolysis.
The Versatility of Cyclohexyl Enaminones: A Comprehensive Guide to Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyl enaminones have emerged as powerful and versatile building blocks in the realm of synthetic organic chemistry, particularly in the construction of diverse and medicinally relevant heterocyclic scaffolds. Their unique electronic and structural features, characterized by a conjugated system encompassing an amino group, a carbon-carbon double bond, and a carbonyl group integrated within a cyclohexyl ring, render them highly reactive and amenable to a wide array of chemical transformations. This in-depth technical guide explores the rich chemistry of cyclohexyl enaminones, providing a detailed literature review of their application in the synthesis of a variety of heterocyclic systems. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols for key transformations, and offer a comparative analysis of various synthetic methodologies.
The Cyclohexyl Enaminone: A Privileged Synthon
The reactivity of cyclohexyl enaminones is dictated by the push-pull nature of the enaminone system. The nitrogen atom's lone pair of electrons pushes electron density into the conjugated system, while the carbonyl group withdraws electron density. This electronic arrangement creates multiple nucleophilic and electrophilic centers within the molecule, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[1][2] The cyclohexyl ring provides a robust and often stereochemically defined framework, which can be advantageous in the design of complex molecular architectures.
The general structure of a cyclohexyl enaminone features a 3-amino-2-cyclohexen-1-one core. The nitrogen atom can be unsubstituted, or more commonly, substituted with various alkyl or aryl groups, which can influence the reactivity and solubility of the enaminone.
Synthesis of Key Heterocyclic Scaffolds from Cyclohexyl Enaminones
Cyclohexyl enaminones serve as readily accessible starting materials for the synthesis of a plethora of heterocyclic systems, including but not limited to pyridines, pyrimidines, pyrazoles, and quinolines. The following sections will detail the synthetic strategies employed for the construction of these important classes of compounds.
Pyridine Derivatives
The synthesis of pyridine-containing molecules is of great interest due to their prevalence in pharmaceuticals and natural products.[3][4] Cyclohexyl enaminones can be utilized in various strategies to construct the pyridine ring.
One common approach involves a multi-component reaction, where the cyclohexyl enaminone acts as a three-carbon building block. For instance, a one-pot condensation of a cyclohexyl enaminone, an aldehyde, and an active methylene compound in the presence of a suitable catalyst can lead to highly substituted pyridine derivatives.[5][6]
General Reaction Scheme for Pyridine Synthesis:
Caption: General scheme for pyridine synthesis.
Experimental Protocol: Three-Component Synthesis of a Tetrahydroacridine-1,8-dione Derivative
A mixture of 3-(cyclohexylamino)cyclohex-2-en-1-one (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) in ethanol (10 mL) is refluxed in the presence of a catalytic amount of piperidine for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired tetrahydroacridine-1,8-dione derivative.
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 10-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 85 | [7] |
| 4-Chlorobenzaldehyde | 10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 92 | [7] |
| 4-Methoxybenzaldehyde | 10-(4-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 88 | [7] |
Pyrimidine Derivatives
Pyrimidines are another class of heterocycles with significant biological activity.[2][8][9] Cyclohexyl enaminones can be effectively employed in the synthesis of various pyrimidine-containing structures, including fused systems like pyrido[2,3-d]pyrimidines.[10]
A common strategy involves the reaction of a cyclohexyl enaminone derivative with a suitable nitrogen-containing reagent, such as guanidine or urea, often in a cyclocondensation reaction.[11][12]
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
A mixture of a 2-amino-1-cyclohexyl-1,6-dihydro-6-oxopyridine-3-carbonitrile derivative (1 mmol) and formamide (10 mL) is heated at reflux for 5 hours. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the corresponding pyrido[2,3-d]pyrimidin-7(8H)-one.[10]
Mechanistic Pathway for Pyrimidine Formation:
Caption: General mechanism for pyrimidine synthesis.
Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds that are prevalent in many pharmaceuticals.[13] The synthesis of pyrazoles from cyclohexyl enaminones is a well-established and efficient process. The most common method involves the condensation of a cyclohexyl enaminone with a hydrazine derivative.[1][14][15]
Experimental Protocol: Three-Component Synthesis of a Pyrazole Derivative
To a stirred solution of a cyclohexyl enaminone (10 mmol), benzaldehyde (10 mmol), and hydrazine hydrochloride (10 mmol) in water (20 mL), a catalytic amount of ammonium acetate is added. The reaction mixture is heated at reflux for 1 hour. After cooling to room temperature, the formed precipitate is filtered and crystallized from ethanol to afford the desired pyrazole derivative.[1][14]
| Enaminone Substituent (on N) | Aldehyde | Product | Yield (%) | Reference |
| Phenyl | Benzaldehyde | 1,5-diphenyl-4,5,6,7-tetrahydro-1H-indazole | 85 | [1] |
| Methyl | 4-Chlorobenzaldehyde | 1-methyl-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole | 90 | [1] |
| Cyclohexyl | 4-Nitrobenzaldehyde | 1-cyclohexyl-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole | 82 | [14] |
Mechanistic Pathway for Pyrazole Formation:
The reaction is believed to proceed through the initial formation of a hydrazone from the aldehyde and hydrazine. This is followed by a Michael addition of the enaminone to the hydrazone, or alternatively, the initial reaction of the enaminone with hydrazine to form a more reactive intermediate which then condenses with the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the final pyrazole product.[1][16]
Caption: Proposed mechanism for pyrazole synthesis.
Quinolines and Fused Quinolines
Quinolines are a significant class of nitrogen-containing heterocycles with a wide range of biological activities.[14][17] Cyclohexyl enaminones can participate in multicomponent reactions to afford highly substituted quinoline and fused quinoline derivatives.[16][18]
Experimental Protocol: Three-Component Synthesis of a Tetrahydroquinoline Derivative
A mixture of 3-(cyclohexylamino)cyclohex-2-en-1-one (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is refluxed in ethanol in the presence of a few drops of piperidine for 2-3 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized to give the tetrahydroquinoline derivative.
Domino and Multicomponent Reactions: A Powerful Synthetic Strategy
The inherent reactivity of cyclohexyl enaminones makes them ideal candidates for domino and multicomponent reactions (MCRs).[19] These reactions allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy.
A notable example is the domino Knoevenagel/hetero-Diels-Alder reaction, where a cyclohexyl enaminone can react with an aldehyde and an active methylene compound to generate a diene intermediate in situ, which then undergoes an intramolecular hetero-Diels-Alder reaction to form a complex polycyclic system.[12]
Conclusion
Cyclohexyl enaminones have proven to be exceptionally valuable and versatile building blocks in the synthesis of a wide array of heterocyclic compounds. Their ready accessibility and multiple reactive sites allow for the facile construction of complex and biologically relevant scaffolds through both classical and modern synthetic methodologies, including multicomponent and domino reactions. The ability to fine-tune the substitution pattern on both the cyclohexyl ring and the enaminone nitrogen provides a powerful tool for generating diverse libraries of heterocyclic compounds for drug discovery and materials science applications. Further exploration of the reactivity of cyclohexyl enaminones is expected to lead to the development of novel and efficient synthetic routes to even more complex and valuable heterocyclic systems.
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-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024. Available from: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. 2026. Available from: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. 2021. Available from: [Link]
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a-simple-and-efficient-multicomponent-synthesis-of-novel-pyrazole-naminopyridine-and-pyrazolo34ibipyridine-derivatives-i.pdf. Longdom Publishing. 2024. Available from: [Link]
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Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules. 2007. Available from: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available from: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
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Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. 2014. Available from: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports. 2024. Available from: [Link]
-
ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES, PYRAZOLO[3,4-d]PYRIDAZINES AND PYRAZOLO[1,5-a]PYRIMIDINES. HETEROCYCLES. 2012. Available from: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. 2021. Available from: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. 2004. Available from: [Link]
-
Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Beilstein Journal of Organic Chemistry. 2011. Available from: [Link]
-
β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications. 2023. Available from: [Link]
-
Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. European Journal of Organic Chemistry. 2021. Available from: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. 2004. Available from: [Link]
-
A β-enaminone-initiated multicomponent domino reaction for the synthesis of indoloquinolizines and benzoquinolizines from acyclic precursors. Chemistry. 2013. Available from: [Link]
-
The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry. 2023. Available from: [Link]
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Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available from: [Link]
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Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Systematic Reviews in Pharmacy. 2020. Available from: [Link]
-
Scope of the enaminone‐based synthesis of N‐heterocycle fused 1,2,3‐triazoles. Journal of Heterocyclic Chemistry. 2023. Available from: [Link]
-
Multicomponent reactions involving arynes, quinolines, and aldehydes. Organic Letters. 2013. Available from: [Link]
-
Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. International Journal of Organic Chemistry. 2014. Available from: [Link]
-
Enaminone synthesis by amination. Organic Chemistry Portal. Available from: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. 2024. Available from: [Link]
-
Synthesis of a new series of substituted pyrimidines and its evaluation for antibacterial and antinociceptive effects. Journal of the Pakistan Medical Association. 2008. Available from: [Link]
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- 19. A β-enaminone-initiated multicomponent domino reaction for the synthesis of indoloquinolizines and benzoquinolizines from acyclic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Electronic Architecture and Conjugation in Dimethylamino Enones
Executive Summary
-Dimethylamino enones (enaminones) represent a privileged scaffold in organic synthesis and drug discovery.[1] Characterized by a "push-pull" electronic architecture, these systems bridge the gap between simple alkenes and amides. Their utility lies in their ambident reactivity: they function as electrophiles at the carbonyl carbon and thePart 1: The Electronic Architecture
The defining feature of dimethylamino enones is the
Resonance and Delocalization
The molecule exists as a resonance hybrid between a neutral enaminone form (A) and a zwitterionic form (B) .[1] The dimethylamino group acts as a strong
-
Form A (Neutral): Dominates in non-polar environments; dictates solubility in organic media.[1]
-
Form B (Zwitterionic): Contributes significantly to the ground state, resulting in a high dipole moment and reduced bond length alternation (BLA).[1]
Crystallographic Evidence (Bond Length Alternation)
X-ray diffraction studies confirm the contribution of the zwitterionic form.[1]
-
C–N Bond: Significantly shorter (approx.[1] 1.34 Å) than a standard C–N single bond (1.47 Å), indicating partial double-bond character.[1]
-
C=C Bond: Slightly longer (1.36–1.39 Å) than a typical alkene (1.34 Å).[1]
-
C=O Bond: Longer (1.23–1.24 Å) than a pure ketone (1.20 Å), reflecting increased single-bond character due to oxygen's electron acceptance.[1]
Visualization of Electronic Flow
The following diagram illustrates the resonance equilibrium and the resulting reactive centers.
Figure 1: Resonance equilibrium demonstrating the push-pull electronic mechanism.
Part 2: Spectroscopic Profiling
Accurate characterization relies on recognizing specific spectroscopic signatures resulting from the push-pull system.[1]
NMR Diagnostics ( H NMR)
The olefinic protons (
-
Coupling Constants (
): The vicinal coupling constant typically ranges from 12.0 to 15.0 Hz , confirming the -configuration .[1] The -isomer is thermodynamically favored over the -isomer due to steric repulsion between the dimethylamino group and the carbonyl substituent. -
Chemical Shifts:
-
H-
: Upfield shift ( 5.5 – 6.0 ppm) due to increased electron density from resonance (shielding).[1] -
H-
: Downfield shift ( 7.5 – 8.0 ppm) due to the deshielding effect of the adjacent nitrogen and anisotropy.
-
UV-Vis Solvatochromism
Dimethylamino enones exhibit strong positive solvatochromism . As solvent polarity increases, the energy gap between the ground state and the excited state decreases, causing a bathochromic (red) shift.[1][2] This confirms the excited state is more polar than the ground state, consistent with Intramolecular Charge Transfer (ICT).[1]
Table 1: Representative Solvatochromic Shifts (Data for 3-dimethylamino-1-phenyl-2-propen-1-one)
| Solvent | Polarity (Dielectric | Transition Type | |
| Cyclohexane | 2.02 (Non-polar) | 340 | |
| Chloroform | 4.81 (Low Polarity) | 352 | ICT / |
| Ethanol | 24.5 (Polar Protic) | 368 | ICT Stabilized |
| DMSO | 46.7 (Polar Aprotic) | 375 | Strong ICT |
Part 3: Synthetic Protocols
The gold standard for synthesizing dimethylamino enones is the condensation of methyl ketones with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This reagent serves as a one-carbon synthon.[1][3][4]
Protocol: DMF-DMA Condensation
Reaction:
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, charge the methyl ketone (1.0 equiv) and DMF-DMA (1.1–1.5 equiv).
-
Solvent Choice:
-
Standard: Toluene or Xylene (reflux).[1]
-
Green/Neat: Perform solvent-free if the ketone is liquid or low-melting.
-
Microwave: Sealed vessel, 120°C, 10–20 mins (high throughput).
-
-
Reflux/Heating: Heat the mixture to 100–110°C.
-
Monitoring: Monitor by TLC (typically 100% EtOAc or EtOAc/MeOH). The product is usually a bright yellow/orange spot that is more polar than the starting ketone.[1]
-
Work-up:
Figure 2: Synthetic workflow for the generation of enaminones using DMF-DMA.[5]
Part 4: Reactivity & Drug Design
In drug development, the dimethylamino enone is rarely the final product.[1] It is a "chemical chameleon" used to construct nitrogenous heterocycles.[1] The dimethylamino group functions as a leaving group , allowing bis-nucleophiles to cyclize across the enone backbone.[1]
Heterocycle Formation
The reactivity is driven by the susceptibility of the
-
Pyrazoles: Reaction with Hydrazines (
).[1] -
Pyrimidines: Reaction with Guanidines (
) or Amidines.[1]-
Application: Key scaffold for kinase inhibitors and anti-infectives.[1]
-
-
Isoxazoles: Reaction with Hydroxylamine (
).[1]
Visualization of Pharmacophore Generation
Figure 3: Reaction pathway converting enaminones into bioactive pyrazole scaffolds.
References
-
Stanovnik, B., & Svete, J. (2004).[1] Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Chemical Reviews, 104(5), 2433–2480.[1]
-
Gaber, H. M., et al. (2017).[1][7] Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7, 18078-18123.
-
Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1]
-
Eda, M., et al. (2009).[1] The conformational analysis of push-pull enaminoketones using Fourier transform IR and NMR spectroscopy. Spectrochimica Acta Part A, 74(5), 1258-1264.[1]
-
Bredas, J. L., et al. (2004).[1] Charge-Transfer and Energy-Transfer Processes in Pi-Conjugated Oligomers and Polymers. Chemical Reviews, 104(11), 4971-5004.[1]
Sources
- 1. Bond length alternation (BLA) in large conjugated rings: an (anti-aromatic) update. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A synergy between the push–pull electronic effect and twisted conformation for high-contrast mechanochromic AIEgens - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
Technical Guide: IUPAC Nomenclature and Structural Characterization of Cyclohexyl Dimethylamino Vinyl Ketones
Executive Summary
In the landscape of drug discovery, enaminones (specifically
Precise IUPAC nomenclature for these compounds is not merely a bureaucratic requirement; it is the linguistic key to unlocking their electronic behavior and reactivity in database searches and patent filings. This guide provides a rigorous breakdown of the naming conventions, stereochemical designations, and synthetic validation protocols for this chemical class.
The IUPAC Hierarchy: Deconstructing the Name
To systematically name a molecule like cyclohexyl dimethylamino vinyl ketone , one must navigate the IUPAC hierarchy of functional groups.[1][2] The common name obscures the specific connectivity; the systematic name reveals it.
Principal Functional Group Determination
The molecule contains three distinct features:
-
Ketone (
) -
Alkene (
) -
Amine (
)
Rule: According to IUPAC priority rules (Blue Book P-41), the order of precedence is:
-
Implication: The parent suffix is "-one" .[3] The amine and alkene are treated as prefixes or modifications to the saturation level of the parent chain.
Parent Chain Selection
The choice between the cyclohexyl ring and the acyclic chain is dictated by the location of the principal functional group (PFG).
-
The ketone carbon is part of the acyclic chain (it is attached to the ring, not in the ring).
-
Rule: The parent chain must contain the PFG.
-
Result: The parent is a 3-carbon chain: Propane .
Unsaturation and Numbering
-
Unsaturation: The chain contains a double bond.
-
Propane
Propene.
-
-
Numbering: Numbering starts from the end that gives the ketone the lowest locant.
-
Carbonyl Carbon = C1 .
-
Alpha Carbon = C2 .
-
Beta Carbon = C3 .
-
-
Result: Prop-2-en-1-one .
Substituents
-
Position 1: A cyclohexyl ring is attached to C1.
1-Cyclohexyl .[4] -
Position 3: A dimethylamino group is attached to C3.
3-(Dimethylamino) .
The Full Systematic Name
Combining these elements yields: 3-(Dimethylamino)-1-cyclohexylprop-2-en-1-one
Visualization: Nomenclature Decision Logic
The following diagram illustrates the decision matrix used to arrive at the correct IUPAC name, resolving conflicts between ring/chain priority and functional group seniority.
Caption: Logical flow for determining the systematic IUPAC name of cyclohexyl dimethylamino vinyl ketones.
Stereochemical Complexity: The E/Z Enigma
In drug development, stereochemistry dictates binding affinity. For enaminones, the double bond (
The "Push-Pull" Electronic Effect
The nitrogen lone pair donates electron density into the
E-Isomer Dominance
-
Steric Hindrance: The E-isomer (trans) places the bulky carbonyl group and the amino group on opposite sides, minimizing steric clash.
-
Thermodynamics: The E-isomer is generally the thermodynamically stable product obtained from standard synthesis (DMF-DMA method).
-
Designation:
-
High Priority (C2): The Carbonyl group (attached to C1).[2]
-
High Priority (C3): The Nitrogen atom.
-
If they are on opposite sides
(2E)- .
-
Correct Stereochemical Name: (2E)-3-(dimethylamino)-1-cyclohexylprop-2-en-1-one
Synthetic Protocol & Validation
As a scientist, you must validate the name against the physical reality of the molecule. The standard synthesis uses N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
Experimental Workflow
| Step | Parameter | Condition |
| Reaction | Substrate | Cyclohexyl methyl ketone (1.0 eq) |
| Reagent | DMF-DMA (1.1 - 1.5 eq) | |
| Solvent | Neat or Xylene/Toluene (if temp control needed) | |
| Temp/Time | Reflux (100-110°C) for 4-12 hours | |
| Workup | Isolation | Removal of volatiles (MeOH, DMF) in vacuo |
| Purification | Recrystallization (Hexane/Et2O) or Flash Column | |
| Yield | Target | >85% (Yellow/Orange solid or oil) |
Spectroscopic Validation (The "Truth" Test)
The IUPAC name claims an alkene exists. NMR proves it.
-
H NMR (CDCl
):-
Vinyl Doublet 1 (C3-H):
7.5 - 7.8 ppm. -
Vinyl Doublet 2 (C2-H):
5.0 - 5.5 ppm. -
Coupling Constant (
): The critical differentiator.- Trans (E) Isomer .
- Cis (Z) Isomer .
-
-
Mechanism of Synthesis Diagram:
Caption: Synthetic pathway converting cyclohexyl methyl ketone to the target enaminone via DMF-DMA condensation.
References
-
IUPAC Priority Rules
- Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).
-
Source:
-
Enaminone Synthesis & Isomerism
- Spectroscopic Analysis of Enaminone Isomers: A Technical Guide.
-
Source:
-
DMF-DMA Reactivity
- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.
-
Source:
-
NMR Validation of E/Z Isomers
- Application of NMR Spectroscopy for the Detection of Equilibr
-
Source:
-
General Nomenclature Standards
- Table of Functional Group Priorities for Nomencl
-
Source:
Sources
Methodological & Application
Application Notes & Protocols: Regioselective Cyclization of Cyclohexyl Enaminones
Abstract: Cyclohexyl enaminones are exceptionally versatile synthons in modern organic and medicinal chemistry. Their unique electronic structure, characterized by a conjugated system incorporating both nucleophilic (nitrogen and α-carbon) and electrophilic (β-carbon and carbonyl) centers, renders them ideal precursors for a diverse array of heterocyclic scaffolds.[1][2] The cyclohexyl moiety, in particular, offers a three-dimensional scaffold that is highly desirable in drug discovery for improving target binding and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the principles and protocols governing the regioselective cyclization of these valuable intermediates. We will dissect the mechanistic underpinnings that control reaction pathways and furnish detailed, field-proven protocols for the synthesis of key heterocyclic systems, including tetrahydroquinolines and quinolones, which are core structures in numerous therapeutic agents.[4]
Part 1: Foundational Concepts - Synthesis and Reactivity
Synthesis of Cyclohexyl Enaminone Precursors
The foundational step in any cyclization strategy is the efficient synthesis of the enaminone precursor. The most common method involves the condensation of a cyclohexane-1,3-dione with a primary amine. This reaction can be performed under various conditions, with microwave-assisted synthesis offering significant advantages in terms of reaction time and yield.[5]
Workflow for Cyclohexyl Enaminone Synthesis
Caption: General workflow for synthesizing cyclohexyl enaminones.
Protocol 1: Microwave-Assisted Synthesis of N-Aryl Cyclohexyl Enaminone
This protocol describes a solvent-free, microwave-assisted method for synthesizing a representative enaminone.
Materials:
-
Cyclohexane-1,3-dione (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Place cyclohexane-1,3-dione (1.0 mmol) and the desired aniline (1.0 mmol) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Seal the vial with a cap. Note: No solvent or catalyst is required for this procedure.
-
Place the vial inside the cavity of the microwave reactor.
-
Irradiate the mixture at 150°C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
The resulting solid product is often pure enough for subsequent steps. If necessary, recrystallize from ethanol to achieve higher purity.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Governing the Outcome - Principles of Regioselectivity
The regiochemical outcome of cyclization reactions involving cyclohexyl enaminones is not arbitrary; it is a finely tuned interplay of electronic effects, steric hindrance, and reaction conditions. The enaminone system can be viewed as an ambident nucleophile, with potential reaction sites at the nitrogen atom and the α-carbon. The chosen conditions dictate which site participates in the key bond-forming step.
| Factor | Influence on Regioselectivity | Example Application |
| Electronic Effects | The electron density at the nitrogen and α-carbon is influenced by substituents on the N-aryl ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups (EWGs) can favor pathways involving the carbon framework. Theoretical studies using Density Functional Theory (DFT) have shown that the local Fukui functions can predict the most reactive sites for cyclization.[6] | An N-aryl ring with a nitro substituent (EWG) is often a prerequisite for domino reactions that form tetrahydroquinolines, where the reduced nitro group (now an EDG) initiates the cyclization.[7] |
| Steric Hindrance | The bulky cyclohexyl ring can sterically shield certain reaction sites, directing the approach of reagents or intramolecular attack to the less hindered face or position. This is crucial in controlling diastereoselectivity in the formation of fused ring systems. | In reductive cyclizations, the bridgehead ester on a fused system can direct the addition of hydrogen to the opposite face, resulting in a trans-fused product with high selectivity (>98%).[7] |
| Catalysis | Lewis Acids: Coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and promoting conjugate additions or intramolecular Friedel-Crafts-type reactions.[6] Brønsted Acids: Can protonate the enamine, activating it for cyclization or enabling domino reactions like the Pictet-Spengler reaction. Transition Metals (Pd, Co, Rh): Mediate a wide range of transformations, including C-H activation, amidation, and annulation reactions, offering unique regiochemical control not accessible under thermal or acid-catalyzed conditions.[8][9] | Cobalt-catalyzed C-H bond functionalization of the N-aryl group can direct amidation to form N-acyl 4-quinolones.[8] |
| Reaction Conditions | Thermal: High temperatures can promote pericyclic reactions or intramolecular aromatic substitutions (SNAr), often favoring thermodynamically stable products. Microwave: Can accelerate reactions dramatically, sometimes leading to different product distributions compared to conventional heating by minimizing side reactions.[10][11] Photochemical: UV irradiation can induce cis-trans isomerization or, in specific cases, lead to unique cyclization pathways not observed under thermal conditions.[12] | Thermal annulation is a key step in forming tetrahydroquinolines from specific chromium Fischer carbene complexes derived from enaminones.[7] |
Logical Flow of Regioselective Control
Caption: Decision tree for directing cyclization pathways.
Part 3: Protocols for Key Heterocyclic Scaffolds
Synthesis of Tetrahydroquinolines via Domino Reaction
This protocol leverages a domino process where the reduction of an ortho-nitro group on the N-aryl substituent initiates a spontaneous intramolecular Michael addition, followed by elimination, to construct the tetrahydroquinoline core.[7]
Mechanistic Pathway
Caption: Domino reaction for tetrahydroquinoline synthesis.
Protocol 2: Reductive Cyclization to a Tetrahydroquinoline Derivative
This procedure is adapted from methodologies developed for the efficient synthesis of fused tetrahydroquinoline systems.[7]
Materials:
-
N-(2-nitrophenyl)-5,5-dimethyl-3-oxocyclohex-1-en-1-amine (or similar enaminone) (1.0 mmol)
-
Palladium on Carbon (10% Pd/C, 0.1 mmol)
-
Ethanol (20 mL)
-
Hydrazine hydrate or a hydrogen balloon
-
Round-bottom flask, condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve the nitro-substituted cyclohexyl enaminone (1.0 mmol) in ethanol (20 mL).
-
Carefully add 10% Pd/C catalyst (0.1 mmol) to the solution.
-
Method A (Hydrogen Balloon): Purge the flask with nitrogen, then evacuate and backfill with hydrogen from a balloon. Maintain a hydrogen atmosphere with stirring.
-
Method B (Hydrazine Hydrate): Add hydrazine hydrate (3.0 mmol) dropwise to the stirred suspension at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture vigorously at room temperature (or gentle heat, 40-50°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure tetrahydroquinoline derivative.
-
Yields for this type of domino reaction are typically in the range of 75-95%.[7]
Synthesis of 4(1H)-Quinolinones via Intramolecular SNAr
4-Quinolones are a privileged scaffold in medicinal chemistry, famously represented by the fluoroquinolone antibiotics.[13] A robust method for their synthesis from enaminones involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This typically requires an N-aryl ring activated with an ortho-halogen (e.g., F, Cl).
Protocol 3: Base-Mediated Intramolecular Cyclization to a 4-Quinolone
This protocol is a generalized procedure based on established tandem methods for synthesizing 4-quinolone derivatives.[8]
Materials:
-
N-(2-fluorophenyl)-3-aminocyclohex-2-en-1-one (1.0 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Dimethyl Sulfoxide (DMSO) (10 mL)
-
Schlenk flask, magnetic stir bar
Procedure:
-
Add the N-(2-fluorophenyl)cyclohexyl enaminone (1.0 mmol) and cesium carbonate (2.0 mmol) to a dry Schlenk flask containing a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).
-
Add dry DMSO (10 mL) via syringe.
-
Heat the reaction mixture to 140°C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the SNAr reaction.[8]
-
Maintain the temperature for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with water and then a small amount of cold diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
References
-
Gomez-Sandoval, J., et al. (2016). Theoretical study of the regioselective cyclization of enaminones in the construction of benzofurans and indoles. Journal of Molecular Modeling. Available at: [Link]
-
Bunce, R. A., et al. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. Available at: [Link]
-
Alfindee, M., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]
-
Andrade, C. K. Z., et al. (2008). Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC. Available at: [Link]
-
Chen, J., et al. (2023). Substituent-Controllable Cascade Regioselective Annulation of β-Enaminones with N-Sulfonyl Triazoles for Modular Access to Imidazoles and Pyrroles. Molecules. Available at: [Link]
-
Wang, C., et al. (2023). Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. RSC Advances. Available at: [Link]
-
Niphakis, M. J., et al. (2010). Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications. Available at: [Link]
-
Sun, P., et al. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega. Available at: [Link]
-
Quiroga, J., et al. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules. Available at: [Link]
-
Rueping, M., et al. (2013). Enantioselective organocatalytic oxidative enamine catalysis–1,5-hydride transfer–cyclization sequences: asymmetric synthesis of tetrahydroquinolines. Chemical Communications. Available at: [Link]
-
Tsegaye, T. A., & Tadesse, S. (2022). Quinolone: a versatile therapeutic compound class. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Li, X., et al. (2018). Regioselective Formal [4 + 2] Cycloadditions of Enaminones with Diazocarbonyls through RhIII-Catalyzed C-H Bond Functionalization. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of tetrahydroquinolines. Available at: [Link]
-
Fadda, A. A., et al. (2019). Formation of enaminones and quinolone derivative. ResearchGate. Available at: [Link]
-
VCU Scholars Compass. (2011). A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. Available at: [Link]
-
da Silva, V. B., et al. (2021). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
ChemistryViews. (2019). Direct Synthesis of Tetrahydroquinolines. Available at: [Link]
-
Andrade, C. K. Z., et al. (2008). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. Semantic Scholar. Available at: [Link]
-
Slanina, T., et al. (2025). Chemoselective light‐induced reactivity of β‐enaminones. ResearchGate. Available at: [Link]
-
Al-khazraji, A. M., et al. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences. Available at: [Link]
-
Edafiogho, I. O., et al. (2011). Enaminones: Exploring Additional Therapeutic Activities. ResearchGate. Available at: [Link]
-
El-Borai, M. A., et al. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Portela-Cubillo, F., et al. (2022). Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines. The Journal of Organic Chemistry. Available at: [Link]
-
Mátyus, P., et al. (2025). Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2024). Pd(ii)-catalyzed regioselective ring opening/[3+2] annulation reaction of enaminones with cyclopropenones: divergent synthesis of γ-butenolides and γ-lactams. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of enaminones. Available at: [Link]
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Application Note: Using 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one as a Three-Carbon Synthon in Heterocyclic Synthesis
Executive Summary
This application note details the utility of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (CAS: 123367-26-0) as a versatile three-carbon (C3) building block.[1] Belonging to the class of
Its core value lies in its "push-pull" electronic character and the steric influence of the cyclohexyl group, which directs regioselectivity during cyclocondensation reactions. This guide provides validated protocols for synthesizing pyrimidines , pyrazoles , and isoxazoles —scaffolds critical in the development of kinase inhibitors and anti-inflammatory agents.
Mechanistic Insight & Reactivity Profile
The "Push-Pull" System
The molecule functions as a vinylogous amide. The nitrogen lone pair donates electron density (
-
C3 Position (
-carbon): Highly electrophilic towards nucleophiles due to the leaving group ability of the dimethylamine ( ). -
C1 Position (Carbonyl): Electrophilic, but sterically shielded by the bulky cyclohexyl group.
Regioselectivity Control
Unlike simple
Why?
-
Electronic Activation: The
carbon is activated for Michael-type addition-elimination.[1] -
Steric Steering: The bulky cyclohexyl group at
discourages initial nucleophilic attack at the carbonyl, ensuring that incoming nucleophiles (like hydrazines or amidines) attack the less hindered site, displacing the dimethylamine.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthetic pathways utilizing the enaminone C3 synthon.
Experimental Protocols
Protocol A: Synthesis of 4-Cyclohexyl-2-substituted-pyrimidines
Application: Primary scaffold for ATP-competitive kinase inhibitors.[1] Reaction Type: [3+3] Cyclocondensation.
Materials
-
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (1.0 equiv)
-
Guanidine Hydrochloride (or Amidine derivative) (1.1 equiv)
-
Sodium Ethoxide (NaOEt) (1.2 equiv) or Potassium Carbonate (
) -
Solvent: Absolute Ethanol (EtOH) or n-Butanol (for higher temp)
Step-by-Step Workflow
-
Preparation of Free Base:
-
In a round-bottom flask, dissolve Guanidine HCl (1.1 equiv) in absolute EtOH (
of substrate). -
Add NaOEt (1.2 equiv) and stir at room temperature (RT) for 10 minutes to liberate the free guanidine base.
-
-
Addition:
-
Add 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (1.0 equiv) to the reaction mixture. The solution typically turns yellow.
-
-
Reflux:
-
Heat the mixture to reflux (
) for 4–6 hours. -
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexane). The starting enaminone spot (usually UV active and yellow) should disappear.
-
-
Workup:
-
Cool to RT. Evaporate the solvent under reduced pressure.
-
Resuspend the residue in water (
). -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Data Summary Table:
| Parameter | Condition | Note |
|---|---|---|
| Stoichiometry | 1:1.1:1.2 (Enaminone:Guanidine:Base) | Excess base ensures guanidine deprotonation.[1] |
| Temperature |
Protocol B: Regioselective Synthesis of 3(5)-Cyclohexyl-pyrazoles
Application: Scaffolds for COX-2 inhibitors and agrochemicals.[1] Reaction Type: [3+2] Cyclocondensation.
Materials
-
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (1.0 equiv)
-
Hydrazine Hydrate (
, 80%) (1.2 equiv)
Step-by-Step Workflow
-
Dissolution:
-
Dissolve the enaminone (1.0 equiv) in Ethanol (
).
-
-
Addition:
-
Add Hydrazine Hydrate (1.2 equiv) dropwise at RT.
-
Exotherm Alert: A mild exotherm may occur.
-
-
Reaction:
-
Stir at RT for 1 hour, then heat to reflux for 2 hours.
-
Note: The dimethylamino group is displaced first (evolution of amine odor), followed by cyclization.
-
-
Workup:
-
Cool the mixture. The product often precipitates directly upon cooling.
-
If no precipitate, concentrate to 1/3 volume and add cold water.
-
-
Purification:
-
Filter the solid and wash with cold hexanes. Recrystallize from EtOH.
-
Regioselectivity Note: The major product is 3-cyclohexyl-1H-pyrazole . The bulky cyclohexyl group remains distant from the incoming nucleophilic nitrogen during the initial attack at C3.
Troubleshooting & Optimization (Expertise)
Solubility Issues
The cyclohexyl group adds significant lipophilicity compared to phenyl or methyl analogs.
-
Problem: Reactants do not dissolve in Ethanol.
-
Solution: Switch to n-Propanol or a DMF/EtOH (1:4) mixture.[1] For extraction, avoid simple ether; use Ethyl Acetate or Dichloromethane to ensure the product is fully recovered from the aqueous phase.
"Stalled" Reaction
If TLC shows the intermediate (transaminated species) but not the cyclized product:
-
Cause: Incomplete elimination of water/dimethylamine.
-
Fix: Add a catalytic amount of Acetic Acid (5 mol%) to the refluxing mixture. Protonation of the leaving group facilitates the final cyclization step.
Handling Dimethylamine
The reaction releases dimethylamine (
-
Safety: Perform reactions in a well-ventilated fume hood.
-
Scrubbing: Vent the reflux condenser through a dilute HCl trap to neutralize the amine vapors.
References
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link
-
Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link
-
Alberola, A., et al. (2006). Regioselectivity in the Reaction of
-Aminoenones with Hydrazines. Journal of Heterocyclic Chemistry, 43(4), 1003-1009. Link -
Schenone, P., et al. (1990). Reaction of 3-dimethylamino-1-aryl-2-en-1-ones with guanidine. Journal of Heterocyclic Chemistry, 27, 295. Link
-
Frizzo, C. P., et al. (2014).[6] 1,1,1-Trichloro-4-methoxy-3-alken-2-ones and
-dimethylamino-enones: Valuable building blocks.[1] Journal of the Brazilian Chemical Society, 25(11). Link
Sources
- 1. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis of isoxazoles from 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, make them attractive scaffolds in drug discovery.[1][3][4] The isoxazole ring is a key pharmacophore in several clinically approved drugs, such as the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[4] This application note provides a detailed protocol for the synthesis of 3-cyclohexylisoxazole from 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, a versatile enaminone intermediate. The described method offers a straightforward and efficient route to this valuable isoxazole derivative.
Reaction Principle and Mechanism
The synthesis of isoxazoles from β-enaminones and hydroxylamine is a well-established and reliable method.[5] The reaction proceeds via a condensation-cyclization cascade. The enaminone, 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, serves as a 1,3-dielectrophilic synthon. The reaction is typically initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the enaminone. Subsequent intramolecular cyclization and elimination of dimethylamine and water lead to the formation of the stable aromatic isoxazole ring.
The regioselectivity of the reaction, yielding the 3-substituted isoxazole, is governed by the reaction conditions. In acidic or neutral media, the nitrogen atom of hydroxylamine is less nucleophilic, favoring the initial attack by the more nucleophilic oxygen atom on the carbonyl group. This directs the cyclization to form the 5-arylisoxazole isomer.[5] Conversely, under basic conditions, the more nucleophilic nitrogen atom can compete in the initial attack, potentially leading to a mixture of regioisomers. For the synthesis of 3-cyclohexylisoxazole, conditions are optimized to favor the desired regioisomer.
A plausible mechanism for this transformation is outlined below:
-
Nucleophilic Attack: The hydroxylamine molecule attacks the electrophilic carbonyl carbon of the enaminone.
-
Proton Transfer: A series of proton transfers occur, leading to a more stable intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate attacks the β-carbon of the enamine moiety.
-
Elimination: The intermediate undergoes elimination of a dimethylamine molecule and a water molecule to afford the aromatic 3-cyclohexylisoxazole.
Figure 1. Plausible reaction mechanism for the synthesis of 3-cyclohexylisoxazole.
Experimental Protocol
This protocol details the synthesis of 3-cyclohexylisoxazole from 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one | N/A | 195.30 | Custom Synthesis/Commercially Available |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | Sigma-Aldrich |
| Sodium acetate | 127-09-3 | 82.03 | Sigma-Aldrich |
| Ethanol (95%) | 64-17-5 | 46.07 | Fisher Scientific |
| Diethyl ether | 60-29-7 | 74.12 | Fisher Scientific |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | Acros Organics |
| Deuterated chloroform (CDCl₃) for NMR | 865-49-6 | 120.38 | Cambridge Isotope Laboratories |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel (100 mL)
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Synthesis Procedure
Figure 2. Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (1.0 g, 5.12 mmol), hydroxylamine hydrochloride (0.43 g, 6.14 mmol), and sodium acetate (0.50 g, 6.14 mmol).
-
Solvent Addition: Add 20 mL of 95% ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 30 mL of diethyl ether and 20 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the final product, 3-cyclohexylisoxazole, by ¹H NMR, ¹³C NMR, FT-IR, and GC-MS to confirm its structure and purity.
Expected Results and Characterization
The reaction should yield 3-cyclohexylisoxazole as a pale yellow oil or low-melting solid. The expected yield is typically in the range of 75-85%.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 3-cyclohexylisoxazole. Note that exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.[6]
| Spectroscopic Technique | Parameter | Expected Value |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | ~8.25 (d, 1H, isoxazole H-5), ~6.10 (d, 1H, isoxazole H-4), ~2.80 (tt, 1H, cyclohexyl CH), ~1.90-1.20 (m, 10H, cyclohexyl CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | ~170.0 (isoxazole C-3), ~158.0 (isoxazole C-5), ~101.0 (isoxazole C-4), ~38.0 (cyclohexyl CH), ~32.0 (cyclohexyl CH₂), ~26.0 (cyclohexyl CH₂), ~25.5 (cyclohexyl CH₂) |
| FT-IR (neat) | ν (cm⁻¹) | ~2930, 2855 (C-H stretch, cyclohexyl), ~1600 (C=N stretch, isoxazole), ~1450 (C=C stretch, isoxazole), ~1130 (N-O stretch, isoxazole) |
| GC-MS (EI) | m/z | Calculated for C₉H₁₃NO: 151.10. Expected [M]⁺ at 151. |
Applications in Drug Development and Research
Isoxazole derivatives are of significant interest to researchers in drug development due to their wide range of biological activities.[1][3] The cyclohexyl substituent can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability.
This synthetic protocol provides a reliable method for accessing 3-cyclohexylisoxazole, which can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be further functionalized at the C-4 or C-5 positions of the isoxazole ring to generate libraries of compounds for high-throughput screening in various disease models. The versatility of isoxazole chemistry allows for diverse structural modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reagents. | Extend the reflux time and monitor by TLC. Ensure the quality of hydroxylamine hydrochloride and sodium acetate. |
| Low Yield | Loss of product during work-up and extraction. Incomplete reaction. | Perform extractions carefully to minimize losses. Ensure the reaction has gone to completion before work-up. |
| Formation of Impurities | Side reactions due to incorrect stoichiometry or reaction conditions. | Use the correct molar ratios of reagents. Control the reaction temperature carefully. Purify the crude product by column chromatography. |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase. Emulsion formation during extraction. | Perform multiple extractions with a suitable organic solvent. Add a small amount of brine to break up emulsions. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 3-cyclohexylisoxazole from 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one. The described method is efficient, reliable, and provides the target compound in good yield. The straightforward nature of this synthesis makes it suitable for both academic research laboratories and industrial settings focused on the development of novel isoxazole-based compounds for pharmaceutical and other applications. The provided characterization data will aid in the unambiguous identification and quality control of the synthesized product.
References
-
Construction of Isoxazole ring: An Overview. (2024, June 30). NANO BIOMEDICAL LETTERS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 6(1), 1-21. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 3(4), 303-314. [Link]
-
García-Reyes, J. F., et al. (2023). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 13(8), 5163-5173. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(03), 1043–1057. [Link]
-
A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. (2022). Scientific Reports, 12(1), 1-12. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(15), 5821. [Link]
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10, pp. 1-20). Bentham Science Publishers. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Medicinal Chemistry. [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. (2019). Request PDF. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09395C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Stability of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one under acidic conditions
Ticket ID: ENAM-STAB-001 Subject: Stability of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one in Acidic Media Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Push-Pull" Vulnerability
User Query: "Why does my starting material disappear/degrade when I subject 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one to acidic conditions during workup or heterocycle synthesis?"
Root Cause Analysis:
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is a
In neutral or basic conditions , this resonance stabilization makes the molecule robust. However, in aqueous acidic conditions , the system is compromised. The
The Result: The molecule cleaves into 3-cyclohexyl-3-oxopropanal (a
Diagnostic Flowchart
Use this decision tree to troubleshoot unexpected yield loss or impurity profiles.
Figure 1: Troubleshooting logic for enaminone degradation. Note that the presence of water is the primary trigger for catastrophic failure.
Technical Deep Dive: The Hydrolysis Mechanism
Understanding the degradation pathway is essential for designing successful experiments. The following diagram illustrates the stepwise breakdown of the molecule in aqueous acid.
Figure 2: The acid-catalyzed hydrolysis pathway. The C-protonated iminium ion is the critical intermediate that invites water attack.[1]
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a pyrimidine using this enaminone and an amidine. Why is the yield low in acetic acid?
Answer: While acetic acid is a common solvent for cyclization, if it is not glacial (anhydrous), hydrolysis competes with cyclization.
-
The Problem: The rate of hydrolysis often exceeds the rate of cyclization if the amidine is not sufficiently nucleophilic or if water is present.
-
The Fix: Use glacial acetic acid or an alcoholic solvent (EtOH/MeOH) with a catalytic amount of acid. Alternatively, perform the reaction under basic conditions (NaOEt/EtOH) where the enaminone is stable, then acidify only if necessary for workup.
Q2: Can I purify this compound using silica gel chromatography?
Answer: Proceed with Caution. Silica gel is slightly acidic.
-
Risk: Extended exposure to silica can cause streaking or degradation (hydrolysis) on the column.
-
Protocol: Pre-treat the silica column with 1-2% Triethylamine (TEA) in your eluent system to neutralize acidic sites. This ensures the enaminone remains in its stable, neutral form during purification.
Q3: What does the degraded product look like on NMR?
Answer:
If hydrolysis occurs, the characteristic doublet signals of the enaminone alkene protons (typically
-
New Signals: You will see the appearance of a complex mixture. The primary hydrolysis product, 3-cyclohexyl-3-oxopropanal , exists in equilibrium with its enol forms. Look for a broad aldehyde/enol peak >9 ppm and the loss of the dimethylamino singlet (
3.0 ppm) which shifts as it becomes a free amine salt.
Validated Handling Protocols
Protocol A: Storage & Stability
| Parameter | Recommendation | Reason |
| Temperature | -20°C | Prevents thermal polymerization. |
| Atmosphere | Argon/Nitrogen | Hygroscopic; moisture triggers hydrolysis. |
| Container | Amber Glass | Protects from potential photochemical isomerization (E/Z). |
| Shelf Life | 6 Months | Enaminones slowly decompose even under ideal conditions. |
Protocol B: Safe Acidic Reaction Conditions
Use this protocol if you MUST run a reaction in acidic media (e.g., cyclization with hydrazine).
-
Solvent Selection: Use anhydrous Ethanol or Methanol.
-
Acid Source: Do not use aqueous HCl. Instead, use HCl in Dioxane (4M) or p-Toluenesulfonic acid (pTsOH) .
-
Order of Addition:
-
Dissolve the nucleophile (e.g., hydrazine/amidine) in the solvent first.
-
Add the 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one last as a solid or concentrated solution.
-
Rationale: This ensures the nucleophile is ready to trap the activated enaminone immediately, outcompeting any trace water for the electrophilic site.
-
References
-
Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294.
- Foundational text on the reactivity, hydrolysis kinetics, and proton
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.
- Comprehensive review detailing the use of dimethylaminopropenones in heterocycle synthesis and their stability profiles.
-
Martinez, A. P., et al. (2003).[4] The rhodium and iridium co-ordination chemistry of the hemilabile hybrid ligand 1-(2'-pyridyl)-3-dimethylamino-2-propen-1-one.[4] Inorganica Chimica Acta, 347, 86-98.[4]
- Provides specific experimental data on the handling and stability of 3-(dimethylamino)
Sources
Validation & Comparative
Comparative Mass Spectrometry Profiling of Cyclohexyl Enaminones: EI vs. ESI-MS/MS
Executive Summary
Cyclohexyl enaminones (structures featuring the N-C=C-C=O conjugated system fused to or substituted on a cyclohexane ring) represent a critical scaffold in the development of anticonvulsants, antimicrobials, and heterocyclic intermediates. Their analysis presents a unique dichotomy in mass spectrometry: the conjugated system stabilizes the molecular ion, yet the saturated ring is prone to complex rearrangements.
This guide compares the two dominant analytical "products" available to researchers: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization with Tandem MS (ESI-MS/MS) for biological quantification and metabolite tracking.
Part 1: Comparative Ionization Strategies
The Core Decision: Hard vs. Soft Ionization[1]
For a researcher characterizing a novel cyclohexyl enaminone, the choice of ionization source dictates the data utility.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard (70 eV): High internal energy transfer.[1] | Soft: Low energy; generates protonated pseudomolecular ions. |
| Primary Species | Radical Cation ( | Even-electron Protonated Ion ( |
| Key Advantage | Structural Fingerprinting: reproducible fragmentation libraries (NIST/Wiley). | Biological Relevance: Compatible with LC streams; ideal for polar metabolites. |
| Key Limitation | Thermal Degradation: Sample must be volatile; risk of pyrolysis in the inlet. | Limited Fragmentation: Requires CID (Collision Induced Dissociation) to generate structural data. |
| Enaminone Specificity | Shows strong | Base peak is almost exclusively |
Expert Insight: The Thermal Stability Paradox
Causality: While enaminones are electronically stable due to conjugation, cyclohexyl derivatives often suffer from thermal instability in GC-MS inlets (EI). Protocol Recommendation: If analyzing N-aryl cyclohexyl enaminones, EI is superior for confirming the aromatic substituent. For N-alkyl derivatives which are more thermally labile, ESI-MS/MS is the mandatory self-validating protocol to prevent thermal artifacts.
Part 2: Mechanistic Fragmentation Analysis
Understanding the fragmentation is not just about identifying peaks; it is about verifying the structural integrity of the cyclohexyl ring and the enaminone core.
Retro-Diels-Alder (RDA) Reaction
This is the diagnostic pathway for any cyclohexene-containing enaminone.
-
Mechanism: The cyclohexene ring (if present in the fused system) undergoes a [4+2] cycloreversion.
-
Result: Formation of a diene (usually the charge carrier) and a neutral alkene.[3]
-
Diagnostic Utility: Confirms the presence of the six-membered ring. If the ring is fully saturated (cyclohexane), this pathway is suppressed, and
-cleavage dominates.
-Cleavage and Ring Contraction
-
Mechanism: Radical-induced cleavage adjacent to the carbonyl or amine.
-
Result: In cyclic ketones, this opens the ring. Subsequent loss of CO (28 Da) or ethylene (
, 28 Da) is common. -
Enaminone Specifics: The nitrogen lone pair drives the formation of a resonance-stabilized iminium ion. This often results in the base peak.[4]
The "Ketamine" Pattern (Aromatic Cyclohexanone Derivatives)
For drug development professionals, the fragmentation of ketamine analogues (a subclass of cyclohexyl enaminones) serves as the gold standard model.
-
EI Mode: Dominated by
-cleavage of the C1-C2 bond, followed by loss of alkyl radicals.[5] -
ESI Mode: Dominated by loss of water (
) and ammonia/amine fragments ( ).
Part 3: Experimental Data & Protocols
Comparative Data: Representative Cyclohexyl Enaminone
Compound Model: 2-(phenylamino)cyclohex-2-en-1-one (Molecular Weight: 187 Da)
| Fragment Ion | m/z (EI) | m/z (ESI-MS/MS) | Origin/Mechanism |
| Molecular Ion | 187 ( | 188 ( | Parent stability vs. Protonation. |
| Base Peak | 158 (M - 29) | 188 (Parent) | EI: Loss of CHO/Ethyl; ESI: Parent stability. |
| RDA Fragment | 104 / 83 | Rare | Retro-Diels-Alder cleavage of the ring. |
| Phenyl Isocyanate | 119 | 119 (in MS2) | N-C cleavage (diagnostic for N-phenyl group). |
| Loss of CO | 159 (M - 28) | 160 (M - 28) | Ring contraction/Carbonyl loss. |
| Loss of Amine | 94 (Phenol cation) | 96 (Cyclohexenone) | C-N bond cleavage. |
Protocol: Self-Validating ESI-MS/MS Workflow
To ensure data integrity when switching from EI to ESI, follow this step-by-step workflow.
-
Preparation: Dissolve 0.1 mg sample in MeOH:H2O (50:50) + 0.1% Formic Acid.
-
Why: Formic acid ensures complete protonation of the enaminone nitrogen (
).
-
-
Direct Infusion: Infuse at 5-10
L/min into a Q-TOF or Triple Quad. -
Full Scan (Q1): Scan m/z 50–500. Verify
is the dominant peak (>95% intensity).-
Validation: If
(Sodium adduct, +22 Da) is >10%, the source is too dirty or salt concentration is too high.
-
-
Product Ion Scan (MS2): Select parent ion. Apply Collision Energy (CE) ramp: 15, 30, 45 eV.
-
Goal: 15 eV preserves water loss; 45 eV forces the skeletal rupture (RDA-like fragments).
-
Part 4: Visualization of Pathways
Diagram 1: Fragmentation Logic Flow
This diagram illustrates the decision tree for interpreting the mass spectrum of a cyclohexyl enaminone.
Caption: Logical fragmentation pathways distinguishing EI (Red/Yellow paths) from ESI (Green paths) mechanisms.
Diagram 2: Experimental Workflow for Structural Elucidation
A standardized protocol for validating enaminone structures.
Caption: Workflow decision matrix. Use EI for library matching and ESI-CID for molecular weight confirmation.
References
-
Gross, J. H. (2005). Retro-Diels-Alder reaction in mass spectrometry. ResearchGate. Link
-
RSC Publishing. (1970). Studies in mass spectrometry.[1][2][6][7][8][9][10][11][12] Part XII. Mass spectra of enamines. Royal Society of Chemistry. Link
-
Nie, X., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. PMC (PubMed Central). Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link
-
Chemistry Stack Exchange. (2021). Difference of spectra of EI-MS and ESI-MS/MS. Link
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns wi.. [askfilo.com]
- 4. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. McLafferty Rearrangement.pptx [slideshare.net]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 8. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
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- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
Comparative Crystal Structure Guide: 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Executive Summary
Objective: To provide a rigorous structural analysis protocol for 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one , comparing its crystallographic properties against established aromatic enaminone benchmarks.
Significance: Enaminones are "push-pull" alkenes serving as critical synthons for heterocycles (isoxazoles, pyrimidines).[1] While aromatic analogs (e.g., phenyl-substituted) are well-characterized, the cyclohexyl derivative introduces significant steric bulk and conformational flexibility (
Part 1: Chemical Context & Synthesis Strategy[2][3]
To obtain single crystals suitable for XRD, high-purity synthesis is required. The reaction utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a
Optimized Synthesis Protocol
Reaction: Acetylcyclohexane + DMF-DMA
-
Reagents: Mix Acetylcyclohexane (10 mmol) and DMF-DMA (12 mmol, 1.2 eq) in anhydrous toluene (15 mL).
-
Conditions: Reflux at 110°C for 8–12 hours. Monitor via TLC (EtOAc:Hexane 1:1). The enaminone product is typically more polar than the starting ketone.[4]
-
Purification: Remove solvent under reduced pressure. The resulting yellow oil often solidifies upon cooling.[4] Recrystallize from hot Ethanol/Hexane (1:4) or Isopropanol .[4]
Crystallization for XRD
-
Solvent System: Dissolve 50 mg of purified solid in minimal DCM (2 mL) and layer with Hexane (5 mL) in a narrow vial. Cap loosely.
-
Target Morphology: Yellow prisms or needles.[4]
Part 2: Structural Analysis & "Push-Pull" Logic
The core of this analysis is quantifying the electron delocalization caused by the amino group donating electron density to the carbonyl oxygen.
The "Push-Pull" Mechanism
In the crystal lattice, we expect significant deviation from standard single/double bond lengths due to resonance forms A (neutral) and B (zwitterionic).
-
Form A:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Form B:
Hypothesis for Cyclohexyl Analog: Unlike planar phenyl analogs, the cyclohexyl ring (chair conformation) may twist the carbonyl group out of plane, reducing conjugation efficiency (Bond Length Alternation).
Visualization: Resonance & Steric Workflow
Figure 1: Workflow linking synthesis to structural parameters. The cyclohexyl group's steric influence is the key variable affecting resonance stabilization.
Part 3: Comparative Analysis Guide
Use the following tables to benchmark your experimental data against known enaminone standards.
Table 1: Comparative Crystal Data Expectations
Compare your Cyclohexyl Target against the Phenyl Benchmark.
| Parameter | Target: Cyclohexyl Analog | Benchmark: Phenyl Analog [1] | Implication |
| Formula | Cyclohexyl adds 6 H, reduces density. | ||
| Crystal System | To be determined (Likely Monoclinic) | Monoclinic ( | Common for polar organic molecules. |
| Space Group | TBD | Centrosymmetric packing favored. | |
| Isomerism | E-isomer (Trans) | E-isomer | Sterics strongly favor E-form.[4] |
| Packing Forces | Van der Waals / Weak C-H...O | Cyclohexyl disrupts planar stacking. |
Table 2: Bond Length Alternation (BLA) Metrics
This is the critical quantitative validation of the "Push-Pull" effect.
| Bond | Standard Length (Å) | Expected (Enaminone) | Target: Cyclohexyl (Exp) | Interpretation |
| C=O | 1.20 | 1.23 - 1.25 | [Insert Data] | Longer = Stronger delocalization (Form B). |
| C2-C3 | 1.34 (Double) | 1.36 - 1.39 | [Insert Data] | Lengthening indicates |
| C1-C2 | 1.47 (Single) | 1.40 - 1.43 | [Insert Data] | Shortening indicates double-bond character. |
| C3-N | 1.47 (Single) | 1.32 - 1.35 | [Insert Data] | Significant shortening confirms |
Part 4: Experimental Protocol for Researchers
Data Collection Strategy
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.[4]
-
Temperature: Collect data at 100 K (using
stream) to freeze cyclohexyl ring vibrations. Room temperature data will likely show high thermal ellipsoids for the aliphatic ring.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Radiation: Mo
(ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Å) is sufficient; Cu is not strictly necessary as the absolute configuration is not chiral (unless packing induces chirality).
Refinement Checklist
-
Disorder: The cyclohexyl ring is prone to chair-boat disorder. Check difference Fourier maps carefully around C4-C5-C6.
-
Hydrogen Bonding: Look for intermolecular interactions between the Carbonyl Oxygen (
) and vinylic/methyl protons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). This dictates the lattice stability.[4] -
Torsion Angles: Measure the
torsion angle.- : Planar (High conjugation).
-
: Twisted (Steric hindrance from Cyclohexyl group).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
References
-
Phenyl Analog Structure: Ni, C. et al. (2009).[4] Synthesis and structure of (E)-3-dimethylamino-1-(4-pyridyl)prop-2-en-1-one. Acta Crystallographica Section E, 65(10), o2401. Link
-
Synthesis Protocol: Stanovnik, B., & Svete, J. (2004).[4] Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link
-
Push-Pull Mechanics: Gilli, G., et al. (1993). Physical chemistry of the enaminone bond. Journal of the American Chemical Society, 115(4), 1597–1598. Link
-
Cyclohexyl Conformation: Allen, F. H. (2002).[4] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[4] Acta Crystallographica Section B, 58(3), 380-388. Link
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- 2. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, a member of the enaminone class of compounds. By understanding the underlying principles of hazardous waste management, you can ensure that your laboratory practices meet the highest standards of safety and scientific integrity.
Hazard Profile and Initial Assessment: Know Your Waste
-
H332: Harmful if inhaled [1]
Crucial First Step: Before handling or disposing of this compound, you are required to obtain and thoroughly review the Safety Data Sheet (SDS) provided by your chemical supplier. The SDS is the primary source of information regarding specific hazards, handling procedures, and emergency measures.
Personal Protective Equipment (PPE)
Given the inferred hazards, the following minimum PPE must be worn when handling 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one and its waste products[3][4][5][6]:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed regularly or immediately upon contamination[7].
-
Safety goggles or a face shield: To protect against splashes and aerosols[4].
-
Laboratory coat: To protect skin and clothing.
-
Respiratory protection: Use a NIOSH-approved respirator if handling the compound in a way that could generate dust or aerosols, or if working outside of a certified chemical fume hood[4].
The Cardinal Rule: Segregation of Chemical Waste
Proper segregation is the cornerstone of safe chemical waste management. Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires.
Chemical Incompatibility
Based on the amine functionality present in its structure, 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one waste should not be mixed with the following[8]:
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid, nitric acid). Mixing amines with strong acids can cause a vigorous, exothermic neutralization reaction.
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitrates). Contact with strong oxidizers can lead to a rapid and potentially explosive reaction.
Waste containing 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one should be collected in a dedicated waste container, separate from other chemical waste streams, unless you can confirm compatibility.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
The disposal of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one must comply with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA)[9][10]. The following protocol outlines the "cradle-to-grave" management of this hazardous waste[11].
Step 1: Waste Container Selection and Labeling
-
Container Selection: Choose a container that is in good condition, free of leaks or cracks, and constructed of a material compatible with the chemical waste. For 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate[12].
-
Labeling: This is a strict regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" label[12]. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name : "1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one". Do not use abbreviations or chemical formulas[12].
-
An indication of the hazards of the contents (e.g., "Toxic," "Irritant").
-
The accumulation start date is not required while the container is in the Satellite Accumulation Area (SAA), but it is good practice to note it for inventory purposes[12].
-
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the laboratory personnel generating the waste[12][13][14][15]. This could be within a chemical fume hood or a designated cabinet in the lab.
-
Quantity Limits: A single SAA can accumulate up to 55 gallons of non-acute hazardous waste[12][13][16].
-
Container Management: The waste container must be kept closed at all times, except when you are adding waste[12][16]. This is a common compliance issue and is crucial for preventing the release of vapors.
Step 3: Preparing for Disposal
-
Full Containers: Once the waste container is nearly full (a good rule of thumb is 90% capacity to allow for expansion), it is ready for removal from the SAA.
-
Requesting Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management officer to schedule a waste pickup. Do not allow waste to accumulate in the laboratory.
-
Moving from SAA: If the quantity of waste in the SAA exceeds 55 gallons, the excess must be dated and moved to a central accumulation area within three consecutive calendar days[13][14][16].
Step 4: Disposal by a Licensed Contractor
-
Professional Disposal: Hazardous chemical waste must be disposed of through a licensed and reputable hazardous waste disposal company[17][18][19]. These contractors are permitted to transport, treat, and dispose of hazardous materials in accordance with all federal and state regulations.
-
"Cradle-to-Grave" Responsibility: As the generator of the waste, your institution is legally responsible for the waste from its generation until its final, safe disposal[11][20]. This underscores the importance of selecting a qualified disposal partner[17][18][19][21]. Common disposal methods for this type of organic chemical waste include incineration at a permitted facility.
Regulatory Compliance Summary
The following table summarizes key regulatory requirements for hazardous waste generators under the EPA's Resource Conservation and Recovery Act (RCRA).
| Requirement | Specification | Source |
| Waste Determination | The generator is responsible for determining if their waste is hazardous. | [11][20] |
| Container Labeling | Must be marked with "Hazardous Waste," the full chemical name(s), and hazard indications. | [12] |
| Container Condition | Must be in good condition, compatible with the waste, and kept securely closed. | [12][15] |
| Storage Location | In a designated Satellite Accumulation Area (SAA) at or near the point of generation. | [13][14][15] |
| SAA Quantity Limit | Up to 55 gallons of non-acute hazardous waste. | [13][16] |
| Disposal Method | Through a licensed hazardous waste treatment, storage, and disposal facility (TSDF). | [17][22] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one.
Caption: Disposal workflow for 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.
References
- Satellite Accumulation Area Requirements. (n.d.). Virginia Department of Environmental Quality.
- Hazardous Waste Satellite Accumulation Area. (n.d.). Risk Management Services, University of North Texas.
- Hazardous Waste Compliance Assistance | Satellite Accumulation Area Guidance. (2025, December 18). Arizona Department of Environmental Quality.
- Satellite Accumulation Areas. (n.d.).
- Satellite Accumulation. (n.d.). California Department of Toxic Substances Control.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. (n.d.). Safe Work Australia.
- Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019, March 26). Stericycle.
- GHS Hazard Statements - List, Codes & Implement
- H-phrases (hazard st
- 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one. (n.d.). PubChem.
- Hazardous Waste Determination. (n.d.). Columbia University Environmental Health & Safety.
- Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency.
- Disposal Of Hazardous Waste: How To Choose The Right Partner. (2024, August 8). All Clean.
- Tips for selecting a hazardous waste disposal contractor. (n.d.). ACS Chemical Health & Safety.
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- GHS label. (n.d.). ChemicalBook.
- 5 Tips For Choosing The Right Hazardous Waste Vendor. (2014, March 20). Hazardous Waste Experts.
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- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
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- Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
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- Best Practices for Validating Hazardous Substance Cleanup Contractors. (n.d.). North Carolina Department of Public Safety.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Induchem.
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- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one. (n.d.). PubChem.
- 1-Cyclohexyl-3-prop-1-en-2-ylpyrrolidine. (n.d.). PubChem.
- 3-(Dimethylamino)cyclohex-2-en-1-one. (n.d.). PubChem.
- 1-propanol, 3-((cyclohexyl-1-methylethyl)methylamino)-1,1-diphenyl-2-methyl-, hydrochloride. (n.d.). PubChem.
- Evaluation of the antinociceptive activities of enaminone compounds on the formalin and hot plate tests in mice. (2016, February 26). PMC.
- Evaluation of the antinociceptive activities of enaminone compounds on the formalin and hot plate tests in mice. (2025, June 2).
- Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023, October 23). PMC.
- Chemical Synthesis Safety Tips To Practice in the Lab. (2024, July 11). Moravek.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, a member of the enaminone class of compounds. While specific toxicological data for this compound is not extensively available, a thorough hazard assessment based on its chemical structure and the known risks of analogous compounds allows us to establish a robust safety protocol.[1]
Our approach is built on the principle of as low as reasonably practicable (ALARP) exposure. This means implementing engineering controls and work practices first, with PPE serving as the critical final barrier between you and potential hazards.
Hazard Assessment: An Evidence-Based Approach
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is an α,β-unsaturated ketone (enone) and an enamine. This dual functionality is key to its synthetic utility but also informs our safety assessment.[2][3] The primary hazards associated with analogous compounds are skin, eye, and respiratory irritation, with some related structures showing potential for more severe effects.
A review of Safety Data Sheets (SDS) for structurally similar chemicals provides a clear rationale for our PPE recommendations. The potential hazards are summarized below.
| Hazard Statement | Classification | Associated Compounds | Source(s) |
| H301/H302 | Toxic/Harmful if swallowed | 3-(dimethylamino)propiophenone hydrochloride, Cyclohexyldiethanolamine | [4] |
| H314/H315 | Causes severe skin burns/Causes skin irritation | Cyclohexyldiethanolamine, 3-(dimethylamino)propiophenone hydrochloride | [4][5] |
| H317 | May cause an allergic skin reaction (sensitization) | Products containing hexyl salicylate, heliotropine, coumarin; Cyclohexylamine | [5] |
| H319 | Causes serious eye irritation/damage | 3-(dimethylamino)propiophenone hydrochloride, (E)-4-(dimethylamino)but-3-en-2-one | [6] |
| H332/H335 | Harmful if inhaled/May cause respiratory irritation | Cyclohexylamine, various chemical mixtures | [5] |
| H400/H410 | Very toxic to aquatic life | Products containing hexyl salicylate |
Expert Interpretation:
The consistent evidence of skin and eye irritation across multiple analogous compounds is a primary concern.[6] The presence of the enamine and the α,β-unsaturated system suggests a potential for skin sensitization, where repeated exposure could lead to an allergic reaction.[5] Therefore, preventing all skin and eye contact is the cornerstone of safe handling.
Core PPE Requirements: Your Essential Armor
Based on the hazard assessment, the following PPE is mandatory for all work involving 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one.
Hand Protection: The First Line of Defense
-
Glove Type: Nitrile gloves are the recommended standard for incidental contact. They provide excellent resistance to a wide range of chemicals and are a barrier against physical contact. For prolonged handling or in situations with a high risk of splash, consider heavier-duty nitrile gloves or double-gloving.
-
Causality: The primary risk is skin irritation and potential sensitization.[5] Nitrile provides a robust chemical barrier. Double-gloving is a field-proven technique that protects against undetected pinhole leaks and simplifies decontamination when exiting the work area.
-
Protocol: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves. Contaminated gloves should not be reused.[5]
Eye and Face Protection: A Non-Negotiable
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are mandatory for all laboratory work.
-
Enhanced Protection: When handling solutions, transferring the material, or when there is any risk of splashing, a full-face shield must be worn over safety glasses.[7]
-
Causality: The hazard data consistently points to "serious eye irritation" or "damage".[4][6] A splash to the eye could have severe consequences. A face shield protects the entire face from splashes, which is critical when handling potentially corrosive or irritating liquids.[4][5]
Protective Clothing: Shielding Your Body
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.
-
Additional Protection: For large-scale operations or when handling highly concentrated solutions, a chemically resistant apron over the lab coat is recommended.[8]
-
Causality: This prevents incidental contact with skin on the arms and body. Contaminated clothing should be removed immediately and decontaminated before reuse.[6]
Task-Specific PPE Protocols
Safe laboratory practice dictates that the level of PPE should match the level of risk for a specific task.
| Laboratory Task | Engineering Control | Required PPE |
| Weighing/Handling Solid | Chemical Fume Hood | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields. |
| Preparing Solutions/Transfers | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Safety Glasses, and a Full Face Shield. A chemically resistant apron is advised. |
| Running Reactions/Work-up | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Safety Glasses, and a Full Face Shield. |
| Large-Scale Operations (>5g) | Chemical Fume Hood | Double Nitrile Gloves, Chemically Resistant Apron over Lab Coat, Safety Glasses, and a Full Face Shield. |
| Potential for Aerosol Generation | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Safety Glasses, Full Face Shield. Respiratory protection may be required. |
Respiratory Protection: Handling this compound as a solid or in non-volatile solvents within a certified chemical fume hood should not typically generate airborne particulates or vapors. Therefore, respiratory protection is not generally required. However, if you are performing an operation with a high potential for aerosolization (e.g., sonication, vigorous mixing of a powder), a risk assessment should be performed to determine if a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.[8]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal of used PPE is a common and avoidable error.
Below is a workflow for the safe use and disposal of PPE when handling 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one.
Caption: PPE Selection and Decontamination Protocol.
Disposal Plan
All disposable PPE contaminated with 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, including gloves, bench paper, and pipette tips, must be considered chemical waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Do not dispose of contaminated items in the regular trash. All chemical waste must be disposed of in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[6]
By adhering to these evidence-based protocols, you can confidently handle 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, ensuring both your personal safety and the integrity of your research.
References
- Safety Data Sheet. (2017). Generic SDS with hazard statements for various chemicals.
- Safety Data Sheet - Sigma-Aldrich. (2024). 3-(dimethylamino)propiophenone hydrochloride.
- Safety Data Sheet - Sigma-Aldrich. (2024). Related enaminone compound.
- Safety Data Sheet - Pfaltz & Bauer. (N.D.). Cyclohexyldiethanolamine.
- Safety Data Sheet. (2018). Product containing Cyclohexylamine.
- PubChem. (n.d.). 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information.
- Safety Data Sheet - Fisher Scientific. (2025). But-3-en-2-one, 4-(dimethylamino)-, (E)-.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
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- Galoá Proceedings. (N.D.). Mechanochemical the synthesis of enaminones.
- Aussie Pharma Direct. (2025). What PPE Should You Wear for Radiation Protection?
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
